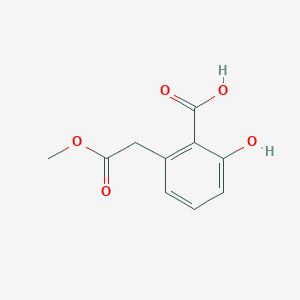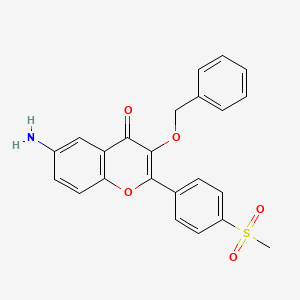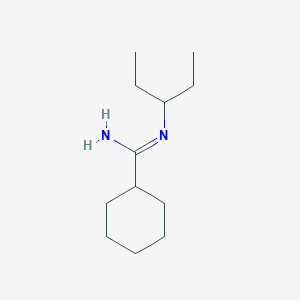
N'-pentan-3-ylcyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-pentan-3-ylcyclohexanecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a pentan-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-pentan-3-ylcyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboxylic acid with pentan-3-ylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the carboximidamide group. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of N’-pentan-3-ylcyclohexanecarboximidamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-pentan-3-ylcyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
N’-pentan-3-ylcyclohexanecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-pentan-3-ylcyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-butylcyclohexanecarboximidamide
- N’-hexylcyclohexanecarboximidamide
- N’-propylcyclohexanecarboximidamide
Uniqueness
N’-pentan-3-ylcyclohexanecarboximidamide is unique due to its specific pentan-3-yl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
N'-pentan-3-ylcyclohexanecarboximidamide |
InChI |
InChI=1S/C12H24N2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H2,13,14) |
Clé InChI |
ITWOECPNUBXVMK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N=C(C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


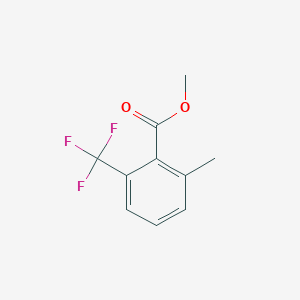
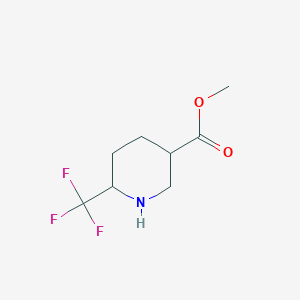
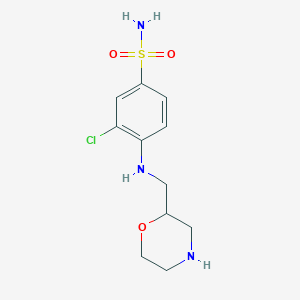
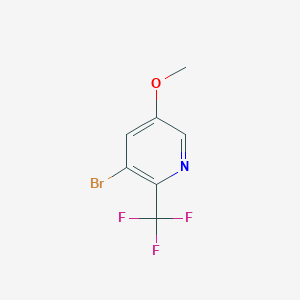
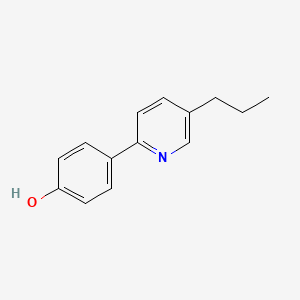
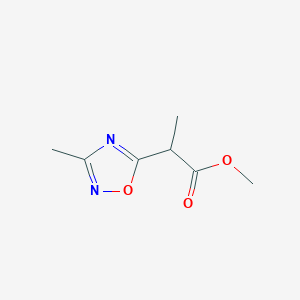
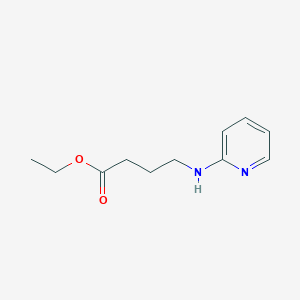
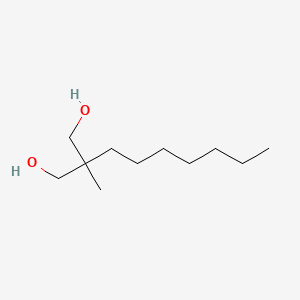
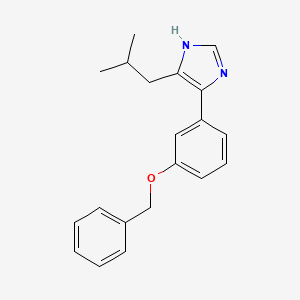
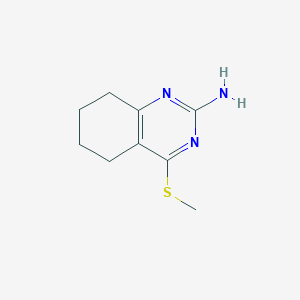
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
